Reactive Blue 2

Descripción

Historical Perspective of Reactive Blue 2 Research Applications

The journey of this compound from a simple colorant to a sophisticated research reagent is a testament to scientific serendipity and ingenuity. Originally developed for industrial dyeing, its potential in the scientific realm was unintentionally discovered during gel filtration chromatography experiments. agscientific.com Researchers observed that Blue Dextran (B179266), a conjugate of dextran and this compound used as a void volume marker, unexpectedly interacted with certain proteins. agscientific.com This led to the pivotal realization in the late 1960s and early 1970s that the dye itself, not the dextran polymer, was responsible for this binding.

This discovery paved the way for the development of dye-ligand affinity chromatography, a technique that revolutionized protein purification. nih.govbiopharminternational.com Early research demonstrated that when immobilized on a solid support like Sepharose, this compound could selectively bind and purify a wide range of enzymes, particularly those with binding sites for nucleotides and coenzymes such as NAD+ and ATP. researchgate.netproquest.com One of the first notable applications was the purification of pyruvate (B1213749) kinase. nih.gov Subsequently, its use expanded rapidly to include the purification of various dehydrogenases, kinases, and even non-enzymatic proteins like serum albumin and interferon. agscientific.comnih.gov This historical evolution marked a significant shift in how scientists approached protein purification, offering a cost-effective and versatile alternative to traditional methods.

Significance of this compound in Contemporary Chemical and Biological Sciences

The utility of this compound in modern research extends far beyond its initial application in protein purification. Its ability to interact with a diverse array of biomolecules has made it a valuable probe in several areas of chemical and biological sciences.

Enzyme Inhibition and Mechanistic Studies:

This compound is widely recognized as a potent inhibitor of a variety of enzymes, often acting as a competitive inhibitor by mimicking the structure of natural substrates or cofactors. proquest.comias.ac.infao.org This inhibitory action has been instrumental in elucidating the kinetic mechanisms of numerous enzymes. For instance, it has been shown to competitively inhibit sheep liver 5,10-methylenetetrahydrofolate reductase with respect to both 5-methyltetrahydrofolate and NADPH, with Ki values in the low micromolar range. ias.ac.in The interaction is not limited to dehydrogenases and kinases; studies have also demonstrated its inhibitory effect on enzymes like sucrose (B13894) phosphate (B84403) synthase. sinica.edu.tw This broad-spectrum inhibitory capacity allows researchers to probe the active sites and regulatory mechanisms of enzymes. proquest.comfao.org

Inhibition of Various Enzymes by this compound (Cibacron Blue F3G-A)

| Enzyme | Source | Type of Inhibition | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| 5,10-Methylenetetrahydrofolate Reductase | Sheep Liver | Competitive with respect to 5-methyltetrahydrofolate and NADPH | 0.9 - 1.2 µM | ias.ac.in |

| Cyclic Nucleotide Phosphodiesterase | Bovine Heart | Competitive | 0.3 µM | |

| Thylakoid Protein Kinase | Thylakoids | Noncompetitive | 6 µM (purified), 8 µM (membrane-bound) |

Protein Purification and Proteomics:

Immobilized this compound remains a cornerstone of affinity chromatography for the purification of a vast number of proteins. nih.govresearchgate.net Its high affinity for a wide range of proteins, including dehydrogenases, kinases, and plasma proteins, makes it a versatile tool for both research and industrial-scale purification. agscientific.comnih.gov The elution of bound proteins is typically achieved by using a competing ligand, such as the enzyme's natural substrate or cofactor, or by altering the pH or ionic strength of the buffer. researchgate.net In the field of proteomics, this compound-based matrices are frequently employed for the depletion of high-abundance proteins like albumin from serum or plasma samples, which is a critical step for enabling the detection of low-abundance biomarkers.

Examples of Proteins Purified Using this compound Affinity Chromatography

| Protein | Source | Elution Condition | Reference |

|---|---|---|---|

| α-3-N-Acetylgalactosaminyltransferase | Human A1 Plasma | UDP | nih.gov |

| Alkaline Phosphatase | Calf Intestinal Extract | 5 mM inorganic phosphate | researchgate.net |

| Dehydrogenases (various) | Various | NAD+, NADP+, or KCl gradient | rsc.org |

| Kinases (various) | Various | ATP or salt gradient | rsc.org |

Purinergic Receptor Antagonism:

In the realm of pharmacology, this compound has been identified as a non-selective antagonist of P2Y purinergic receptors. nih.govnih.govacs.org These receptors are involved in a wide range of physiological processes, and this compound has been used as a pharmacological tool to study their function. nih.govacs.org While its lack of selectivity among P2Y receptor subtypes can be a limitation, it has served as a lead compound for the development of more potent and selective P2Y receptor antagonists. nih.govnih.gov Research has shown that constitutional isomers of this compound exhibit different selectivities, with the para-isomer showing moderate selectivity for P2Y1-like receptors over P2X1 receptors. nih.gov

Interdisciplinary Research Relevance of this compound Studies

The applications of this compound extend beyond the traditional boundaries of chemistry and biology, finding utility in a variety of interdisciplinary research fields.

Environmental Science:

The persistence of textile dyes like this compound in industrial wastewater poses a significant environmental challenge. mdpi.com Consequently, a substantial body of research has focused on methods for its degradation and removal. Studies have explored the efficacy of advanced oxidation processes, such as photocatalytic degradation using titanium dioxide (TiO2) under UV irradiation, to break down the complex aromatic structure of the dye. tandfonline.comnih.govresearchgate.net Research has shown that this process can achieve high levels of decolorization and mineralization. tandfonline.comnih.gov Other approaches investigated include the use of coagulants like magnesium silicate (B1173343) polymer and biological methods involving sulfate-reducing bacteria, sometimes in conjunction with zero-valent iron, to decolorize and degrade this compound in wastewater. nih.govajol.info

Biomedical and Neurobiological Research:

In biomedical research, this compound has emerged as a specialized staining agent. Recent studies have demonstrated its ability to specifically stain protamines in the nuclei of late-haploid spermatids and spermatozoa at an alkaline pH. longdom.orgbiorxiv.orglongdom.orgresearchgate.net This specificity allows for the visualization of protamination, a crucial step in sperm maturation, and has potential applications in assessing male reproductive toxicity. biorxiv.orgresearchgate.net The dye's interaction is believed to be an electrostatic attraction between its sulfate (B86663) groups and the arginine-rich protamines. longdom.orglongdom.org

In neurobiology, its role as a P2 receptor antagonist has been utilized to investigate the function of these receptors in the nervous system. For example, it has been used to study the involvement of purinergic signaling in processes like microglial migration in the leech nervous system and in models of epilepsy. nih.govfrontiersin.org Furthermore, research has explored its potential neuroprotective effects in cell culture models of caffeine-induced neurotoxicity. tandfonline.com

Propiedades

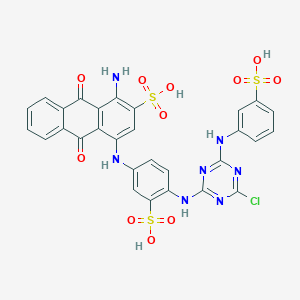

IUPAC Name |

1-amino-4-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-9-8-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYMGXZJTCOARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20ClN7O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12236-82-7, 79241-87-5 | |

| Record name | Cibacron Blue F 3GA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012236827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-4-((4-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079241875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-AMINO-4-((4-((4-CHLORO-6-((3-SULFOPHENYL)AMINO)-1,3,5-TRIAZIN-2-YL)AMINO)-3-SULFOPHENYL)AMINO)-9,10-DIHYDRO-9,10-DIOXO-2-ANTHRACENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0A052J6QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic and Receptor Mediated Interactions of Reactive Blue 2

Purinergic Receptor Antagonism by Reactive Blue 2

This compound is well-documented as an antagonist of P2Y purinergic receptors, a family of G protein-coupled receptors activated by extracellular nucleotides like ATP and UTP. Its effects are multifaceted, influencing various downstream signaling pathways.

Modulation of P2Y4 Receptors

This compound has been identified as an antagonist of the P2Y4 receptor. In rat strial marginal cells, it has demonstrated clear antagonistic activity at P2Y4 receptors. nih.gov This antagonistic potency at the P2Y4 receptor has been directly correlated with its effects on potassium secretion. nih.gov Studies on the human P2Y4 receptor expressed in 1321N1 astrocytoma cells have shown that this compound has an intermediate inhibitory effect on UTP-induced responses. nih.gov In contrast, other antagonists like pyridoxal-phosphate-6-azophenyl-2',4'-disulphonic acid (PPADS) showed strong inhibition, while suramin (B1662206) was inactive. nih.gov

Influence on Cellular Calcium Oscillations

A notable effect of this compound is its ability to induce calcium oscillations in certain cell types. In HeLa cells, this compound has been shown to cause Ca2+ oscillations, an effect that is dependent on the presence of extracellular calcium. nih.govnih.gov Interestingly, this induction of Ca2+ oscillations is not due to a direct influx of calcium but is linked to the activation of the phospholipase C (PLC) cascade and the release of calcium from intracellular stores. nih.govnih.gov This is supported by the finding that inhibitors of the PLC cascade, such as U73122, and thapsigargin, which depletes intracellular calcium stores, both abolish the this compound-induced oscillations. nih.govnih.gov Furthermore, this compound has been observed to enhance the Ca2+ response to histamine, which is also mediated by the PLC cascade. nih.govnih.gov

Impact on Potassium Secretion Pathways

This compound has a significant impact on potassium (K+) secretion in specialized cells. In rat cochlear strial marginal cells, the application of this compound leads to a dose-dependent increase in K+ secretion. nih.gov This effect is characterized by an initial peak in secretion followed by a partial relaxation to a steady-state level. nih.gov The antagonistic action of this compound at the apical P2Y4 receptors in these cells is believed to be the underlying mechanism for this increased K+ secretion, suggesting an inhibitory link between P2Y4 receptors and the KCNQ1/KCNE1 K+ channels responsible for potassium transport. nih.govresearchgate.net Extracellular ATP normally decreases K+ secretion via these P2Y4 receptors; thus, the antagonism by this compound reverses this effect. nih.gov

Specificity and Selectivity against P2X Purinoceptors

A key characteristic of this compound as a pharmacological tool is its selectivity for P2Y receptors over P2X receptors, which are ligand-gated ion channels. Research has demonstrated that this compound selectively inhibits responses mediated by P2Y purinoceptors. nih.gov For instance, in preparations of rabbit mesenteric artery, ATP and 2-methylthio ATP induce relaxation via P2Y receptors, and these relaxations are inhibited by this compound. In contrast, responses mediated by P2X receptors are not affected. This selectivity has been a valuable asset in distinguishing between the physiological roles of these two major classes of purinergic receptors.

Reversal of Agonist-Induced Responses

This compound effectively reverses responses induced by P2Y receptor agonists. A clear example is its ability to block the effects of 2'- and 3'-O-(4-benzoyl-benzoyl)adenosine 5'-triphosphate (BzATP), which acts as an agonist at the P2Y4 receptor. nih.gov The agonistic effect of BzATP on these receptors is blocked by this compound. nih.gov Similarly, in rat isolated alveolar Type II cells, this compound significantly inhibits ATP-induced surfactant phospholipid secretion. nih.govnih.gov This inhibition is specific to the P2Y-purinoceptor pathway, as it does not affect secretion stimulated by a C-kinase agonist (TPA) or a beta-adrenoceptor agonist (terbutaline). nih.govnih.gov The concentration-response curve for ATP-stimulated dopamine (B1211576) secretion in PC12 cells is shifted to the right in the presence of this compound, with a decrease in the maximal response. nih.gov

Protein Kinase Inhibition Mechanisms of this compound

Beyond its effects on purinergic receptors, this compound is also known to inhibit certain protein kinases. This inhibitory action appears to be independent of its purinergic receptor antagonism in some cases.

The anthraquinone (B42736) dye has been identified as a potent inhibitor of a protein kinase isolated from thylakoids. nih.gov The inhibition is noncompetitive with respect to ATP, and the inhibitor does not alter the substrate preference of the kinase. nih.gov This suggests that this compound does not bind to the ATP-binding site of the enzyme but rather to an allosteric site. The inhibition constant (Ki) for the membrane-bound thylakoid kinase is 8 µM, and for the purified kinase, it is 6 µM. nih.gov

In another context, this compound has been shown to inhibit phosphatidylinositol 3-kinase (PI 3-K) in rat C6 glioma cells. nih.gov This inhibition occurs after the cellular uptake of this compound and is implicated in the inhibition of cAMP-induced differentiation of these cells. nih.gov The intracellular concentration of this compound can reach levels sufficient to cause this inhibition, with an IC50 of 4 µM for PI 3-K. nih.gov This action is considered to be independent of its effects on purinergic receptors. nih.gov

Data Tables

Table 1: Antagonistic and Inhibitory Activity of this compound on Receptors and Enzymes

| Target | Cell/Tissue Type | Observed Effect | Potency (IC50/Ki) | Reference |

| P2Y4 Receptor | Rat Cochlear Strial Marginal Cells | Antagonism, leading to increased K+ secretion | Not specified | nih.gov |

| P2Y Receptor | Rat Alveolar Type II Cells | Inhibition of ATP-induced surfactant secretion | IC50: 1.5 x 10⁻⁴ M | nih.govnih.gov |

| Thylakoid Protein Kinase | Thylakoids | Noncompetitive Inhibition | Ki: 6 µM (purified), 8 µM (membrane-bound) | nih.gov |

| Phosphatidylinositol 3-Kinase (PI 3-K) | Rat C6 Glioma Cells | Inhibition after cellular uptake | IC50: 4 µM | nih.gov |

Noncompetitive Inhibition Kinetics

This compound has been identified as a noncompetitive inhibitor for certain enzymes. nih.gov In noncompetitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. wikipedia.orglibretexts.org This binding event reduces the enzyme's catalytic activity without preventing the substrate from binding to the active site. wikipedia.org A key characteristic of noncompetitive inhibition is the reduction of the maximum reaction velocity (Vmax), while the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, remains unchanged. libretexts.orgyoutube.com This indicates that the inhibitor does not affect the enzyme's affinity for its substrate but lowers the efficiency of the enzyme in converting substrate to product. youtube.comlibretexts.org

The interaction of this compound with thylakoid protein kinase serves as a specific example of this kinetic behavior. Studies have determined the inhibition constant (Ki), a measure of the inhibitor's potency, for this interaction. For the membrane-bound thylakoid kinase, the Ki was found to be 8 µM, and for the purified, isolated kinase, the Ki was 6 µM. nih.gov

Table 1: Inhibition Constants (Ki) of this compound with Thylakoid Protein Kinase

| Enzyme State | Ki Value |

|---|---|

| Membrane-Bound Kinase | 8 µM nih.gov |

| Purified Kinase | 6 µM nih.gov |

Interaction with Thylakoid Protein Kinases

This compound acts as a potent inhibitor of protein kinases found in thylakoids, the membrane-bound compartments within chloroplasts. nih.gov These kinases, such as STN7 and STN8, are crucial for phosphorylating proteins of the photosystem II (PSII) complex and its associated light-harvesting complexes (LHCII), a process vital for photosynthetic acclimation and repair. oup.comnih.govresearchgate.net

Research has demonstrated that this compound inhibits both the isolated, purified thylakoid kinase and the enzyme in its natural membrane environment (in situ). nih.gov The inhibition is reversible, as the dye can be removed from the thylakoid membrane by washing. nih.gov Importantly, the inhibitor did not alter the substrate preference of the kinase, indicating that it interferes with the catalytic action rather than the substrate recognition process. nih.gov

ATP-Dependent Chlorophyll (B73375) Fluorescence Quenching Modulation

The inhibition of thylakoid protein kinases by this compound has a direct consequence on a key photoprotective mechanism in plants: the quenching of chlorophyll fluorescence. nih.gov Specifically, the dye was found to inhibit the ATP-dependent quenching of chlorophyll fluorescence. nih.gov This process is a component of non-photochemical quenching (NPQ), which allows plants to dissipate excess light energy as heat, thereby protecting the photosynthetic machinery from light-induced damage. nih.gov The energization of the thylakoid membrane, which drives NPQ, is linked to the phosphorylation state of thylakoid proteins. nih.govresearchgate.net By inhibiting the protein kinase responsible for this phosphorylation, this compound effectively modulates this energy-dissipating pathway. nih.gov

Analysis of Inhibitor-Enzyme Dissociation

The dissociation constant, Ki, quantifies the affinity between an inhibitor and an enzyme. For this compound and thylakoid protein kinase, the Ki values are 6 µM and 8 µM for the purified and membrane-bound forms, respectively. nih.gov These low micromolar values indicate a relatively high affinity.

When an inhibitor's Ki value is close to the concentration of the enzyme being used in an assay, the situation is defined as tight-binding inhibition. nih.govbasicmedicalkey.com Under these conditions, the standard assumption that the free inhibitor concentration is equal to the total inhibitor concentration becomes invalid, as a significant portion of the inhibitor is bound to the enzyme. nih.gov This can lead to an underestimation of the compound's true potency if standard data analysis methods are used. nih.gov Given the low micromolar Ki values of this compound, its interaction with some enzymes could enter the tight-binding regime, necessitating the use of specialized kinetic models, such as the Morrison equation, for accurate determination of its inhibitory potency. nih.govnumberanalytics.com

Interactions with Nucleotide Binding Sites and Associated Enzymes

Mechanism of Binding to Nucleotide-Dependent Enzymes

This compound and its structural analog, Cibacron Blue F3GA, are widely recognized for their ability to interact with enzymes that bind nucleotides, such as ATP, NAD+, and NADP+. chemicalbook.comnih.gov The dye's structure mimics that of these nucleotide coenzymes, allowing it to act as an antagonist at their binding sites. chemicalbook.com

The primary structural target for this compound on these enzymes is a highly conserved protein domain known as the dinucleotide fold, or Rossmann fold. nih.govnih.gov This fold consists of a characteristic series of alternating beta-strands and alpha-helices (β-α-β-α-β) that creates a natural crevice for binding nucleotide cofactors. nih.govnih.gov The sulfonated triazine and anthraquinone rings of the dye molecule fit into this binding pocket, effectively competing with the natural nucleotide ligands and inhibiting the enzyme's function. chemicalbook.comnih.gov This mechanism makes this compound a valuable tool for probing the structure and function of nucleotide-binding sites in proteins. chemicalbook.com

Inhibition Profile Across Diverse Enzyme Classes

Owing to its ability to bind to the common dinucleotide fold, this compound exhibits a broad inhibition profile, affecting a wide variety of enzymes that rely on nucleotide cofactors. chemicalbook.com This makes it a general enzyme inhibitor rather than a highly specific one. nih.gov Its targets span multiple major enzyme classifications, including oxidoreductases, transferases, and hydrolases. chemicalbook.comncert.nic.in For instance, it is known to inhibit various kinases, dehydrogenases, and reductases. chemicalbook.comnih.gov Beyond its interactions with metabolic enzymes, this compound is also characterized as a P2Y purinoceptor antagonist, blocking channels activated by ATP. chemicalbook.comtocris.comnih.gov

Table 2: Selected Enzyme Classes and Specific Enzymes Inhibited by this compound

| Enzyme Class | Specific Enzyme Examples | Reference(s) |

|---|---|---|

| Oxidoreductases | Aldehyde reductase, Carbonyl reductase, Ferredoxin:NADP+ oxidoreductase, Glucose-6-phosphate dehydrogenase, L-Lactate Dehydrogenase | chemicalbook.comnih.gov |

| Transferases | Choline (B1196258) O-acetyltransferase, Choline-phosphate cytidylyltransferase, Glutathione (B108866) S-transferase, Hexokinase, Phosphoglycerate kinase, Protein Kinases, Thymidylate synthase | nih.govchemicalbook.comnih.gov |

| Hydrolases | Alkaline phosphatase, NAD+ nucleosidase (NADase), Nucleotide diphosphatase | chemicalbook.com |

| Epimerases | UDP-glucose 4-epimerase | chemicalbook.com |

| Receptors/Channels | P2Y purinoceptor, ATP-activated channels | chemicalbook.comtocris.comnih.gov |

Aldehyde Reductase

This compound has been identified as a potent inhibitor of aldehyde reductase from rat liver. Research has shown that the inhibition is competitive with respect to the coenzyme NADPH. This competitive inhibition suggests that this compound binds to the NADPH-binding site of the enzyme.

One study determined the inhibition constant (Ki) for this compound with rat liver aldehyde reductase to be 0.38 μM. This low Ki value indicates a high affinity of this compound for the enzyme. The competitive nature of the inhibition with respect to NADPH further elucidates the mechanism by which this interaction occurs.

Table 1: Inhibition of Rat Liver Aldehyde Reductase by this compound

| Enzyme Source | Coenzyme | Nature of Inhibition | Ki Value (μM) |

| Rat Liver | NADPH | Competitive | 0.38 |

Alkaline Phosphatase

The interaction between this compound and alkaline phosphatase appears to be dependent on the source of the enzyme. Studies on human intestinal alkaline phosphatase have shown that this compound does not bind to the enzyme. This lack of interaction was observed during affinity chromatography experiments where the enzyme did not adsorb to a this compound-based matrix.

In contrast, other research has focused on the redesign of this compound to specifically enhance its affinity for calf intestinal alkaline phosphatase. This work on creating "biomimetic dyes" implies that while the parent molecule may not have strong affinity, its structure can be modified to create a specific and high-affinity ligand for the purification of this enzyme. One such purpose-designed adsorbent, a terminal ring phosphonate (B1237965) analogue of C.I. This compound, allowed for a 330-fold purification of calf intestinal alkaline phosphatase.

Table 2: Interaction of this compound with Alkaline Phosphatase

| Enzyme Source | Interaction | Method |

| Human Intestinal | No binding observed | Affinity Chromatography |

| Calf Intestinal | Basis for redesigned specific ligands | Affinity Chromatography |

ATP-Activated Channels

This compound is widely recognized as a non-selective antagonist of ATP-activated channels, which include the P2X and P2Y receptor families. Its antagonistic properties have been characterized across various receptor subtypes, although its potency and selectivity can vary.

For P2X receptors, which are ligand-gated ion channels, this compound has been shown to block ATP-induced currents. The half-maximal inhibitory concentration (IC50) values have been determined for several rat P2X receptor subtypes, demonstrating its varying potency. For instance, it is a relatively potent antagonist of the P2X1 receptor with an IC50 of 2.3 μM. It also antagonizes the response to ATP in cells expressing P2X2 receptors with an IC50 of 0.7 μM.

Regarding P2Y receptors, which are G protein-coupled receptors, this compound also exhibits antagonistic effects. It has been shown to selectively inhibit responses mediated by P2Y-purinoceptors in the rabbit mesenteric artery in a non-competitive manner. The compound blocks ATP-induced effects that are linked to the activation of the phospholipase C (PLC) cascade. Furthermore, this compound has been used to block uridine-stimulated neurite outgrowth, a process mediated through P2Y receptors.

Table 3: Antagonistic Activity of this compound on ATP-Activated Channels

| Receptor Family | Receptor Subtype | Species | Effect | IC50 / pA2 Value |

| P2X | P2X1 | Rat | Antagonist | 2.3 μM |

| P2X | P2X2 | Rat | Antagonist | 0.7 μM |

| P2Y | P2Y-purinoceptor | Rabbit | Non-competitive Antagonist | - |

| P2Y | P2Y4 | Rat | Antagonist | - |

| P2Y | General | - | Blocks uridine-stimulated effects | - |

Carbonyl Reductase

The interaction of this compound with carbonyl reductase has been inferred from affinity chromatography studies. Blue-Sepharose, a chromatography medium that utilizes a dye structurally similar to this compound, has been employed in the analysis of alcohol dehydrogenase, another enzyme with a nucleotide-binding site. The use of such dye-ligand chromatography suggests an interaction between the dye and the enzyme's binding site.

Choline O-Acetyltransferase

This compound has been identified as a very potent inhibitor of choline O-acetyltransferase. The mechanism of this inhibition is competitive with respect to acetylcoenzyme A, indicating that this compound binds to the coenzyme A binding site of the enzyme. The inhibition is noncompetitive with respect to the other substrate, choline.

The potent inhibitory effect is thought to arise from both hydrophobic bonding and a coulombic interaction with an arginine residue within the active site, similar to the binding of coenzyme A itself. A study investigating the interaction of a series of aromatic dyes with choline O-acetyltransferase reported a Ki value of 0.4 µM for this compound.

Table 4: Inhibition of Choline O-Acetyltransferase by this compound

| Substrate | Nature of Inhibition | Ki Value (μM) |

| Acetylcoenzyme A | Competitive | 0.4 |

| Choline | Noncompetitive | - |

Choline-Phosphate Cytidylyltransferase

Direct inhibition of Choline-Phosphate Cytidylyltransferase by this compound has not been explicitly demonstrated in the reviewed literature. However, an indirect effect on the pathway involving this enzyme has been observed. Uridine (B1682114) administration has been shown to increase phosphatide synthesis, a process in which Choline-Phosphate Cytidylyltransferase is a key enzyme.

Studies have demonstrated that the effects of uridine on neurite outgrowth, which are associated with accelerated phosphatide synthesis, are blocked by P2Y receptor antagonists, including this compound. This suggests that this compound's influence on this metabolic pathway is likely mediated through its antagonism of P2Y receptors, which are involved in signaling cascades that can modulate the activity of enzymes like Choline-Phosphate Cytidylyltransferase, rather than through direct binding to the enzyme itself.

Coenzyme F420 Hydrogenase

There is no information available in the reviewed scientific literature regarding the specific interaction between this compound and Coenzyme F420 Hydrogenase.

Ferredoxin:NADP+ Oxidoreductase

Ferredoxin:NADP+ oxidoreductase (FNR) is a flavoprotein that plays a crucial role in the final step of the linear electron transport chain in photosynthesis. nih.govnih.gov this compound, also known as Cibacron Blue F3GA, has been shown to be an effective inhibitor of the diaphorase activity of FNR.

Research has demonstrated that the inhibition by this compound is competitive with respect to the coenzyme NADPH. capes.gov.br This suggests that the dye likely binds to the enzyme at or near the NADPH binding site. The inhibitory effect is quite potent, with a reported inhibition constant (Ki) of 1.5 µM. capes.gov.br Spectroscopic analysis of the binding between this compound and FNR indicates a binding stoichiometry of one mole of the dye per mole of the reductase enzyme. capes.gov.br This interaction is sensitive to the presence of NADP+ and high ionic strength, both of which can prevent the formation of the enzyme-dye complex. capes.gov.br

Table 1: Kinetic Parameters of this compound Interaction with Ferredoxin:NADP+ Oxidoreductase

| Enzyme | Source | Inhibitor | Ki | Type of Inhibition | Stoichiometry (Dye:Enzyme) |

|---|---|---|---|---|---|

| Ferredoxin:NADP+ Oxidoreductase | Spinach | This compound | 1.5 µM | Competitive with NADPH | 1:1 |

Glucose-6-Phosphate Dehydrogenase

Glucose-6-phosphate dehydrogenase (G6PDH) is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, a metabolic pathway that supplies cells with NADPH and the precursors for nucleotide synthesis. The interaction between this compound and G6PDH has been primarily studied in the context of affinity chromatography.

G6PDH from baker's yeast has been shown to bind to this compound that has been immobilized on a solid support like Sepharose. nih.gov This property has been exploited for the purification of G6PDH, as the bound enzyme can be specifically eluted. For instance, while G6PDH binds to immobilized this compound, it can be specifically released from a different immobilized dye (Procion Red HE-3B) by a gradient of NADP+, indicating a competitive binding interaction at the nucleotide-binding site. nih.gov Studies have also been conducted on the influence of free triazine dyes on the activity of G6PDH, though specific inhibition constants for free this compound are not extensively detailed in the available literature. nih.gov The binding of the enzyme to the immobilized dye is a critical aspect used in purification protocols to separate it from other enzymes like hexokinase and phosphoglucomutase. nih.gov

Glutathione S-Transferase

Glutathione S-transferases (GSTs) are a family of enzymes central to the detoxification of a wide range of xenobiotic and endogenous compounds. mdpi.com this compound has been identified as a potent inhibitor of GST from various organisms.

In a study on GST from the parasitic helminth Schistosoma japonicum (SjGST), this compound (referred to as Cibacron blue 3GA) was found to be a powerful inhibitor with a half-maximal inhibitory concentration (IC50) of 0.057 µM. nih.gov Molecular modeling and kinetic studies suggest that the dye's binding site on SjGST overlaps with both the glutathione (G-site) and the hydrophobic substrate-binding site (H-site). nih.gov Furthermore, a dichlorotriazine analogue of this compound was found to cause specific and irreversible inactivation of the enzyme. nih.gov

Inhibition by Cibacron Blue has also been observed for GST from the malarial parasite Plasmodium yoelii, for which a characteristic inhibitor constant (Ki) was determined. nih.gov This highlights the potential of this dye scaffold in probing the active site of GSTs from different species.

Table 2: Inhibition of Glutathione S-Transferase by this compound

| Enzyme | Source | Inhibitor | IC50 | Notes |

|---|---|---|---|---|

| Glutathione S-Transferase | Schistosoma japonicum | This compound | 0.057 ± 0.003 µM | Binding site overlaps G- and H-sites. |

| Glutathione S-Transferase | Plasmodium yoelii | Cibacron Blue | Ki value determined | A characteristic inhibitor constant was obtained. |

Hexokinase

Hexokinase is the enzyme that catalyzes the first step of glycolysis, the phosphorylation of glucose to form glucose-6-phosphate. The interaction of this compound with yeast hexokinase has been studied in detail, revealing a mechanism of irreversible inactivation.

The inactivation of yeast hexokinase by this compound follows a "Kitz-Wilson"-type kinetic model for an irreversible inhibitor. This analysis yielded a maximal rate of inactivation of 0.05 min⁻¹ and a concentration of the inhibitor that produces half-maximal inactivation of 92 µM. Spectroscopic studies show distinct changes upon the formation of the hexokinase-dye complex. The binding of the dye is believed to involve the hydrophobic anthraquinone portion of the molecule, which shows considerable structural overlap with the purine (B94841) ring of ATP, one of the enzyme's natural substrates.

NAD+ Nucleosidase

NAD+ nucleosidase (NAD+ glycohydrolase) is an enzyme that catalyzes the hydrolysis of NAD+ to nicotinamide (B372718) and ADP-ribose. The interaction of this class of enzymes with this compound has been noted, primarily in the context of inhibition.

Studies have shown that Cibacron Blue F3GA acts as an inhibitor of calf spleen NAD+ nucleosidase. While this interaction has been reported, detailed kinetic parameters such as a specific Ki value for this compound with NAD+ nucleosidase are not extensively documented in the primary literature. The inhibition is presumed to occur due to the structural similarity of the dye to the NAD+ cofactor, a common theme for the interaction of this compound with nucleotide-dependent enzymes. nih.govagscientific.com

Effect on Enzyme Substrate Preference

The binding of an inhibitor to an enzyme can sometimes alter its preference for different substrates. However, in the case of this compound, at least for some enzymes, this does not appear to be the case.

Research on a protein kinase isolated from thylakoids, which is potently inhibited by this compound (with a Ki of 6-8 µM), has shown that the inhibitor does not modify the substrate preference of the kinase. medchemexpress.com The mode of inhibition was determined to be noncompetitive. medchemexpress.com This finding suggests that while this compound can effectively block the catalytic activity of certain enzymes, its binding does not necessarily distort the active site in a way that would change the relative affinity for different physiological substrates. This observation may not be universal for all enzymes that interact with this compound, but it provides a key insight into the nature of its inhibitory action.

Binding to Reproductive Proteins

Beyond its interactions with enzymes, this compound has been shown to exhibit specific binding to certain reproductive proteins, namely protamines. Protamines are small, arginine-rich nuclear proteins that replace histones in sperm cells during the late haploid phase of spermatogenesis, leading to a highly condensed state of the chromatin. researchgate.net

Recent studies have demonstrated that this compound specifically stains the nuclei of late-haploid spermatids (steps 12-16) and spermatozoa. researchgate.netbiorxiv.org This binding is pH-dependent; the specific interaction occurs under weakly alkaline conditions (pH 10) and is lost at a neutral pH. researchgate.netbiorxiv.org The proposed mechanism for this specificity involves an electrostatic interaction between the negatively charged sulfate (B86663) groups on the this compound molecule and the positively charged guanidyl groups of the abundant arginine residues in protamines. researchgate.net At pH 10, the guanidyl groups of arginine remain positively charged, while the amino groups of lysine (B10760008) (less abundant in protamines compared to histones) become neutral, contributing to the specificity of the binding to arginine-rich protamines over histones. researchgate.net This specific interaction results in the formation of visible aggregates when this compound is mixed with protamines in vitro at an alkaline pH. researchgate.netbiorxiv.org

Interaction with Protamines in Spermatozoa

This compound (RB2) exhibits a highly specific binding interaction with protamines, the primary nuclear proteins responsible for packaging DNA in spermatozoa. This interaction is notably dependent on pH, occurring under weakly alkaline conditions (pH 10). biorxiv.orglongdom.orgbiorxiv.org The specificity of this binding provides a method for distinguishing mature, protamine-containing sperm from other cell types and immature germ cells. longdom.orgbiorxiv.org

The chemical basis for this selective interaction lies in the electrostatic attraction between the negatively charged sulfate groups of the RB2 molecule and the positively charged amino acid residues of protamines. longdom.orgresearchgate.net Protamines are exceptionally rich in arginine, an amino acid that contains a guanidyl group. longdom.org At a pH of 10, the guanidyl residues of arginine remain positively charged, while the amino groups of other amino acids, like lysine, become neutral. researchgate.net Consequently, the three sulfate residues present in the RB2 molecule can form strong ionic bonds specifically with the guanidyl groups of arginine in protamines. longdom.orgresearchgate.net

This pH-dependent specificity was demonstrated in studies where RB2 stained human sperm heads blue at pH 10, while other cells like lymphocytes remained unstained. longdom.org However, at a neutral pH (7.4), this specificity is lost, and RB2 stains all cells present in semen indiscriminately. biorxiv.orglongdom.orgresearchgate.net In-vitro experiments have further confirmed this selective binding, showing that RB2 forms aggregates when mixed with extracted sperm protamines at pH 10, but not when mixed with other intracellular proteins that lack protamines. biorxiv.orgresearchgate.netresearchgate.net This specific molecular interaction allows RB2 to act as a precise label for protamine-containing structures within the sperm nucleus. biorxiv.orgresearchgate.net

Table 1: Summary of this compound Interaction with Sperm Components

| Component | Interaction with this compound (pH 10) | Basis of Interaction | Reference |

|---|---|---|---|

| Protamines (in Sperm Nuclei) | Strong, specific binding | Electrostatic interaction between RB2's sulfate groups and protamine's arginine guanidyl groups | longdom.orgbiorxiv.orgresearchgate.net |

| Somatic Cells (e.g., Lymphocytes) | No significant staining | Lack of high arginine content characteristic of protamines | longdom.org |

| Sperm Nuclei (at neutral pH) | Non-specific staining | Loss of charge-based specificity; other cellular proteins are also stained | biorxiv.orglongdom.org |

Impact on Protamination Processes

This compound does not directly participate in or alter the biological process of protamination itself; rather, its utility lies in its ability to visualize and assess the outcome of this critical stage of spermiogenesis. Protamination is the process during late spermatid development where histones are replaced by protamines, leading to extreme condensation of the sperm chromatin. nih.govoup.com The specific binding of RB2 to protamines allows for the direct evaluation of this process. biorxiv.orgbiorxiv.org

Research has shown that RB2 specifically stains elongating and elongated spermatids from steps 12 to 16 of the seminiferous epithelium cycle, which corresponds to the stages of protamine expression. biorxiv.orgresearchgate.net This allows for the rapid visualization of normal protamination during sperm development. biorxiv.org

Furthermore, RB2 staining serves as a powerful tool for identifying defects in protamination. Incorrect condensation of sperm chromatin, often due to deficiencies in protamines like Protamine 2 (Prm2), can lead to morphological abnormalities and is associated with male infertility. biorxiv.orgnih.gov RB2 staining can highlight such issues. For instance, it can reveal degraded or arrested spermatids that have undergone protamination but failed to complete maturation. longdom.org The dye effectively outlines the sperm head, making internal vacuoles—often considered head defects and potentially linked to local failures in chromatin condensation—visible as unstained spots. longdom.org Therefore, the "impact" of RB2 on protamination is its role as a diagnostic marker, enabling researchers and clinicians to assess the success and integrity of chromatin packaging in spermatozoa. biorxiv.orgbiorxiv.org

Table 2: Application of this compound in Assessing Protamination

| Finding | Observation with this compound Staining | Implication for Protamination | Reference |

|---|---|---|---|

| Normal Spermatogenesis | Specific staining of late-stage spermatids (steps 12-16) and mature spermatozoa | Indicates successful expression and incorporation of protamines | biorxiv.orgresearchgate.net |

| Reproductive Toxicity | Decreased proportion of RB2-positive germ cells in seminiferous tubules after exposure to toxins like busulfan | Demonstrates disruption of the protamination stage of spermatogenesis | biorxiv.orgresearchgate.net |

| Arrested Spermatid Development | Staining of degraded spermatids that have undergone protamination but are not fully formed | Reveals failures in the later stages of spermiogenesis post-protamination | longdom.org |

| Sperm Head Abnormalities | Reveals the head outline and highlights internal vacuoles as toneless spots | Suggests localized defects in chromatin condensation and protamine cross-linking | longdom.org |

Environmental Remediation and Degradation of Reactive Blue 2

Advanced Oxidation Processes (AOPs) for Reactive Blue 2 Removal

Advanced Oxidation Processes (AOPs) are a class of procedures that rely on the in-situ generation of highly reactive chemical species, most notably the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents capable of degrading a wide range of organic contaminants, including dyes like this compound, into simpler, less harmful compounds, and ultimately, complete mineralization to carbon dioxide and water mersin.edu.tr. Among the various AOPs, photocatalysis has emerged as a promising technology for the treatment of dye-contaminated wastewater bohrium.comresearchgate.net.

Photocatalytic degradation involves the acceleration of a photoreaction in the presence of a semiconductor catalyst. When the semiconductor material is illuminated with light of sufficient energy, it generates electron-hole pairs that initiate the oxidative degradation of pollutants jmaterenvironsci.com. Materials such as Titanium Dioxide (TiO2) and Zinc Oxide (ZnO) are widely studied for this purpose due to their high photocatalytic activity, chemical stability, and low cost bohrium.comjmaterenvironsci.com.

Titanium dioxide (TiO2), particularly in its anatase form (like Degussa P25), is one of the most extensively used photocatalysts for the degradation of organic pollutants. Studies on this compound have demonstrated the high efficiency of TiO2-based systems when irradiated with UV light. The process involves the adsorption of the dye molecules onto the TiO2 surface, followed by their degradation by reactive species generated on the catalyst surface tandfonline.com.

Research has shown that several operational parameters significantly influence the degradation efficiency, including catalyst concentration, initial dye concentration, pH, and the intensity of UV light. One study optimized these parameters using a Taguchi statistical design and found that UV light intensity was the most influential factor in the decolorization of this compound nih.govtandfonline.comresearchgate.net. Under optimal conditions—including a pH of 10, a TiO2 concentration of 0.15 g/L, and an initial dye concentration of 50 mg/L—a decolorization efficiency of 95.22% was achieved within two hours. tandfonline.com Furthermore, significant mineralization was confirmed with a 92.52% reduction in Total Organic Carbon (TOC) and a 94.05% reduction in Chemical Oxygen Demand (COD) tandfonline.comnih.govtandfonline.com.

Table 1: Photocatalytic Degradation of this compound using TiO2

| Initial Dye Conc. (mg/L) | Catalyst Conc. (g/L) | pH | H2O2 Conc. (mol/L) | UV Light | Decolorization Efficiency (%) | Mineralization (TOC/COD) (%) | Source |

| 50 | 0.15 | 10 | 0.075 | 32 W | 95.22 | 92.52 (TOC), 94.05 (COD) | tandfonline.com |

Zinc Oxide (ZnO) is another prominent semiconductor photocatalyst used for the degradation of organic dyes, valued for its wide bandgap, high chemical stability, and harmless nature jmaterenvironsci.com. ZnO nanoparticles have been successfully employed in the photocatalytic degradation of various reactive dyes. The efficiency of ZnO systems is also dependent on factors such as catalyst dosage, solution pH, and initial dye concentration jmaterenvironsci.comnih.gov.

For anionic dyes like this compound, the pH of the solution plays a critical role. The surface of ZnO is positively charged at a pH below its zero-point charge, which favors the adsorption of anionic dye molecules, leading to enhanced degradation jmaterenvironsci.com. Studies on similar reactive dyes have shown that acidic or neutral conditions are often optimal for degradation jmaterenvironsci.com. For instance, the degradation of Reactive Blue 81 using NiO-doped ZnO–ZrO2 nanoparticles achieved 100% removal after 180 minutes of irradiation under optimized conditions tandfonline.com. The degradation process in these systems typically follows pseudo-first-order kinetics jmaterenvironsci.comtandfonline.com.

Table 2: Photocatalytic Degradation of Reactive Dyes using ZnO-Based Systems

| Dye | Catalyst System | Catalyst Dosage (g/L) | pH | Degradation Efficiency (%) | Time (min) | Source |

| Reactive Blue 21 | Ag-doped ZnO | 1.0 | < 8 | High | 30 | jmaterenvironsci.com |

| Reactive Blue 81 | NiO-doped ZnO–ZrO2 | 0.015 | 3 | 100 | 180 | tandfonline.com |

| Reactive Blue 160 | ZnO nanopowder | - | 7 | 100 (decolorization) | 60 | bohrium.com |

The combination of Ultraviolet (UV) irradiation with an oxidizing agent like hydrogen peroxide (H2O2) is a highly effective AOP. In photocatalytic systems, UV light provides the necessary energy to excite the semiconductor catalyst, initiating the entire process tandfonline.com. The intensity of UV radiation is often the most critical parameter, as a higher intensity leads to a greater generation of electron-hole pairs and, consequently, more reactive radicals tandfonline.comresearchgate.net.

The fundamental mechanism of photocatalytic degradation begins when a semiconductor catalyst, such as TiO2 or ZnO, absorbs photons from a light source (e.g., UV light) with energy equal to or greater than its bandgap energy. This absorption excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positively charged "hole" (h⁺) in the valence band jmaterenvironsci.commdpi.comresearchgate.net.

These photogenerated electron-hole pairs are powerful redox agents. The holes in the valence band can directly oxidize organic dye molecules adsorbed on the catalyst's surface. More importantly, they can react with water molecules (H2O) or hydroxide ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH) researchgate.net. Simultaneously, the electrons in the conduction band can react with molecular oxygen (O2) to form superoxide radical anions (•O2⁻), which can further lead to the formation of other reactive oxygen species mdpi.comresearchgate.net.

The core of the photocatalytic degradation process is the generation of Reactive Oxygen Species (ROS). These species are the primary agents responsible for the breakdown of complex organic molecules like this compound mdpi.com. The main ROS involved are hydroxyl radicals (•OH), superoxide anions (•O2⁻), and hydroperoxyl radicals (HO2•) atlantis-press.commdpi.com.

The generation process can be summarized by the following reactions:

Electron-hole pair formation: Semiconductor + hν → e⁻ (CB) + h⁺ (VB)

Hydroxyl radical formation: h⁺ + H2O → •OH + H⁺

Superoxide radical formation: e⁻ + O2 → •O2⁻

The hydroxyl radical (•OH) is an extremely powerful and non-selective oxidant that attacks the aromatic rings and chromophoric groups of the dye molecule. This attack leads to the cleavage of chemical bonds, breaking the dye down into smaller intermediates, such as aliphatic acids, and eventually leading to complete mineralization into CO2, H2O, and inorganic ions bohrium.comjmaterenvironsci.com. Studies specifically investigating reactive dye degradation have confirmed that hydroxyl radicals are the main species driving the decomposition process researchgate.netjmaterenvironsci.com.

Photocatalytic Degradation Studies

Mechanistic Pathways of Photocatalytic Breakdown

Electron-Hole Pair Dynamics

The photocatalytic degradation of organic pollutants such as this compound is fundamentally driven by the generation of electron-hole pairs (e⁻-h⁺) upon the irradiation of a semiconductor photocatalyst with light energy equal to or greater than its band gap. mdpi.com When a semiconductor, such as titanium dioxide (TiO₂), absorbs photons, electrons are excited from the valence band (VB) to the conduction band (CB), leaving behind positively charged "holes" in the VB. mdpi.commdpi.comresearchgate.net

This charge separation creates highly reactive redox sites on the catalyst's surface. researchgate.net The photogenerated holes in the valence band are powerful oxidants that can directly oxidize adsorbed dye molecules or react with water (H₂O) or hydroxide ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). mdpi.comscispace.com Simultaneously, the electrons in the conduction band can reduce adsorbed molecular oxygen (O₂) to form superoxide radical anions (•O₂⁻), which can further lead to the formation of other reactive oxygen species (ROS). researchgate.netnih.gov These ROS, particularly the hydroxyl radical, are non-selective and highly effective in breaking down complex organic molecules. mdpi.com

Degradation of Aromatic Chromophores

The characteristic color of this compound is due to its complex aromatic structure containing chromophores, which are the parts of the molecule responsible for absorbing light. The primary goal of the degradation process is the cleavage of these chromophoric structures, leading to decolorization and eventual mineralization of the dye into simpler, non-toxic compounds like carbon dioxide, water, and mineral acids. researchgate.net

Advanced Oxidation Processes (AOPs), such as photocatalysis, generate highly reactive species that attack the dye molecule. The hydroxyl radical (•OH) is a key oxidant in this process. sci-hub.box For azo dyes, which are characterized by one or more nitrogen-nitrogen double bonds (-N=N-), the initial and most critical step in decolorization is the cleavage of this azo linkage. sci-hub.box This scission breaks the extensive conjugation system of the chromophore, resulting in the loss of color.

Following the initial attack on the azo bonds, the degradation process continues with the breakdown of the resulting aromatic intermediates, such as substituted benzene and naphthalene derivatives. The reactive oxygen species systematically attack these aromatic rings, leading to ring-opening and the formation of smaller aliphatic compounds. These intermediates are subsequently oxidized, ideally leading to complete mineralization. The efficiency of this process can be monitored by measuring the reduction in Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD). researchgate.netnih.gov

Optimization of Process Parameters

The efficiency of the photocatalytic degradation of this compound is not intrinsic to the catalyst alone but is significantly influenced by a range of operational parameters. Optimizing these parameters is crucial for achieving maximum degradation efficiency in a cost-effective and timely manner. Key variables include the initial concentration of the dye, the amount of catalyst used (catalyst loading), the pH of the solution, the intensity of the light source, and the reaction temperature.

Initial Dye Concentration Effects

At lower dye concentrations, the degradation rate is typically higher. However, as the initial dye concentration increases, the degradation efficiency tends to decrease. researchgate.netmicrobiologyjournal.org This phenomenon can be attributed to two primary factors:

Light Penetration: At higher concentrations, the dye molecules themselves absorb a significant fraction of the incoming UV light. This "screening effect" reduces the number of photons reaching the surface of the photocatalyst, thereby decreasing the rate of electron-hole pair generation and the subsequent formation of reactive oxygen species. mdpi.com

Active Site Saturation: As the concentration of dye molecules increases, more of them are adsorbed onto the surface of the catalyst. This can lead to the saturation of the catalyst's active sites, where the photocatalytic reactions occur. With the active sites occupied by dye molecules and their intermediates, the generation of hydroxyl radicals on the catalyst surface is hindered. mdpi.comresearchgate.net

Therefore, for a given set of operating conditions (catalyst load, pH, light intensity), there is an optimal range of initial dye concentration for efficient removal. Studies have shown that for other reactive dyes, degradation efficiency decreases significantly as the initial concentration is increased from 10 mg/L to 50 mg/L. researchgate.net

| Initial Dye Concentration (mg/L) | Observed Effect on Degradation Rate | Reasoning |

|---|---|---|

| Low (e.g., < 10) | High efficiency, but may be limited by diffusion. | Sufficient photons and active sites available per dye molecule. |

| Moderate (e.g., 10-50) | Decreasing efficiency with increasing concentration. | Increased light screening and competition for active sites. |

| High (e.g., > 50) | Significantly suppressed efficiency. | Severe light attenuation and saturation of catalyst surface. |

Catalyst Loading Optimization

The concentration of the photocatalyst in the solution, or catalyst loading, is another critical parameter that must be optimized. Increasing the amount of catalyst generally increases the rate of degradation up to a certain point. researchgate.net This is because a higher catalyst concentration provides more active sites for the adsorption of dye molecules and for the generation of electron-hole pairs, leading to a greater production of hydroxyl radicals. researchgate.net

However, an optimal catalyst loading exists, beyond which the degradation efficiency either plateaus or decreases. An excessive amount of catalyst can lead to several detrimental effects:

Particle Agglomeration: At high concentrations, catalyst particles tend to agglomerate or aggregate. This reduces the total surface area of the catalyst that is exposed to both the dye molecules and the light source, thereby decreasing the number of available active sites. researchgate.net

For other reactive dyes, studies have reported an increase in degradation rate with an increasing TiO₂ concentration up to an optimal value (e.g., 4.0 g/L), after which the rate decreased. mdpi.com Finding the optimal catalyst loading is essential for maximizing efficiency while minimizing material costs.

| Catalyst Loading | Observed Effect on Degradation Rate | Reasoning |

|---|---|---|

| Low | Rate increases with loading. | Increasing number of available active sites. |

| Optimal | Maximum degradation rate achieved. | Sufficient active sites with minimal negative effects. |

| High | Rate decreases with loading. | Light scattering (turbidity) and particle agglomeration reduce efficiency. |

pH Influence on Degradation Efficiency

The pH of the aqueous solution is a master variable that significantly affects the photocatalytic degradation process. scispace.comresearchgate.net Its influence is primarily related to the surface charge properties of the photocatalyst and the ionization state of the dye molecule. scispace.com

For titanium dioxide (TiO₂), a commonly used photocatalyst, the surface is amphoteric. It possesses a point of zero charge (pzc) at a pH of approximately 6.8. scispace.com

At pH < 6.8 (acidic conditions) , the TiO₂ surface becomes positively charged (TiOH₂⁺).

At pH > 6.8 (alkaline conditions) , the TiO₂ surface becomes negatively charged (TiO⁻).

This compound is an anionic dye, meaning it carries a negative charge in solution, primarily due to its sulfonate groups. Consequently, acidic conditions (pH < pzc) are generally favorable for the degradation of anionic dyes. scispace.com The positively charged catalyst surface in an acidic medium promotes the adsorption of the negatively charged dye molecules through electrostatic attraction. This enhanced adsorption facilitates the transfer of charge and the attack by photogenerated holes and hydroxyl radicals at the catalyst-solution interface. Conversely, in alkaline solutions, both the catalyst surface and the dye molecules are negatively charged, leading to electrostatic repulsion, which hinders adsorption and reduces degradation efficiency. scispace.com

Different studies have reported various optimal pH values, but for anionic dyes, acidic to neutral pH is often found to be most effective. scispace.commdpi.com For instance, the degradation of some azo dyes increases as the pH decreases. scispace.com

UV Light Intensity and Reaction Temperature

The intensity of the UV light source directly impacts the rate of photocatalysis. The degradation rate generally increases with increasing light intensity because a higher photon flux leads to a higher rate of electron-hole pair generation in the semiconductor catalyst. researchgate.net This, in turn, increases the concentration of reactive oxygen species available to degrade the dye molecules. One study investigating the photocatalytic degradation of this compound specifically identified UV light intensity as the most influential parameter compared to initial dye concentration, catalyst quantity, and pH. researchgate.netnih.gov However, at very high light intensities, the relationship may become non-linear as the reaction becomes limited by other factors, such as mass transfer or the recombination rate of electron-hole pairs.

The reaction temperature can also influence the degradation rate. Generally, an increase in temperature accelerates chemical reactions, and photocatalysis is no exception. Higher temperatures can enhance the reaction kinetics between the reactive species and the dye molecules. nih.gov However, the effect of temperature on photocatalysis is often considered less significant compared to parameters like pH and light intensity. researchgate.net Some studies on dye degradation have noted that the degradation process is endothermic, and an increase in temperature from 25°C to 35°C enhanced the degradation rate, while a further increase led to a decrease. microbiologyjournal.org It is also important to consider that higher temperatures can decrease the solubility of oxygen in water, which is a crucial electron acceptor in the process, and may also promote the recombination of charge carriers.

Fenton and Photo-Fenton Oxidation Approaches

Fenton and photo-Fenton processes are highly effective Advanced Oxidation Processes (AOPs) for the degradation of recalcitrant organic pollutants like this compound. These methods are valued for their operational simplicity and ability to achieve high levels of mineralization arpnjournals.org. The core of the Fenton reaction is the generation of highly reactive hydroxyl radicals (•OH) from the decomposition of hydrogen peroxide (H₂O₂) in an acidic medium, catalyzed by ferrous ions (Fe²⁺) core.ac.uk.

The photo-Fenton process is an enhancement of the traditional Fenton process, where the use of UV or solar radiation significantly accelerates the degradation rate. Studies comparing the two methods consistently show the superiority of the photo-Fenton process. For example, in the degradation of Reactive Red 2, a 99.9% color removal was achieved in just 10 minutes with the photo-Fenton process, whereas the standard Fenton process was much slower arpnjournals.orgresearchgate.net. Similarly, for other reactive dyes, photo-Fenton processes have demonstrated degradation values higher than 98% in a short time frame of about 20 minutes core.ac.uk. The optimal pH for these processes is typically acidic, around pH 3 arpnjournals.orgiaees.org.

The catalytic cycle of iron ions is central to the Fenton and photo-Fenton reactions. In the classic Fenton reaction, ferrous iron (Fe²⁺) donates an electron to hydrogen peroxide, leading to the cleavage of the O-O bond and the formation of a hydroxyl radical (•OH) and a hydroxide ion (OH⁻). The ferrous ion is oxidized to ferric iron (Fe³⁺) in the process.

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ core.ac.uk

The generated hydroxyl radical is a powerful, non-selective oxidizing agent with a high oxidation potential (2.8 V), capable of degrading complex organic molecules like this compound mdpi.com. The ferric ion (Fe³⁺) can then be reduced back to Fe²⁺ by reacting with another molecule of H₂O₂, albeit at a much slower rate. This regeneration of Fe²⁺ is a crucial step for the catalytic cycle to continue. However, the slow rate of this regeneration is a limiting factor in the efficiency of the conventional Fenton process nih.gov. Iron can be introduced in a dissolved form (homogeneous catalysis) or incorporated into porous supports like montmorillonite clay to create a heterogeneous catalyst, which can be recovered and reused mdpi.com.

The introduction of ultraviolet (UV) or solar light significantly enhances the Fenton process, creating a synergistic effect known as the photo-Fenton reaction. This synergy arises from several photochemical reactions that accelerate the degradation process.

Fe³⁺ + H₂O + hv → Fe²⁺ + H⁺ + •OH core.ac.ukresearchgate.net

Secondly, UV light can directly photolyze hydrogen peroxide, generating two hydroxyl radicals per molecule of H₂O₂.

H₂O₂ + hv → 2 •OH core.ac.uk

This dual effect—accelerated regeneration of the Fe²⁺ catalyst and additional generation of •OH radicals—makes the photo-Fenton process significantly more efficient than the standard Fenton reaction. This increased efficiency has been demonstrated in numerous studies, where the combination of Fenton's reagent with UV light leads to faster and more complete degradation of reactive dyes arpnjournals.orgiaees.orgnih.govresearchgate.net. The use of sunlight as the radiation source offers a cost-effective and environmentally friendly alternative for this process core.ac.uk.

Electrochemical Oxidation of this compound

Electrochemical oxidation is an environmental remediation technique that utilizes an electric current to degrade pollutants. In this process, pollutants are destroyed either by direct oxidation at the anode surface or by indirect oxidation through electrochemically generated reactive species, such as hydroxyl radicals, active chlorine, and ozone mdpi.com. This method is considered a clean process as it does not require the addition of harsh chemicals and can operate under ambient conditions acadpubl.eu.

For the treatment of textile wastewater containing reactive dyes, electrochemical oxidation has proven to be an efficient process for the removal of both color and total organic carbon researchgate.net. The effectiveness of the process is highly dependent on the anode material, as well as operational parameters such as current density, pH, electrolyte concentration, and treatment time mdpi.comacadpubl.eu. Different electrode materials, including aluminum, copper, and graphite, have been investigated for their efficacy in degrading dyes like Nile Blue acadpubl.eu. The process can convert organic pollutants into simpler, less harmful substances, and ultimately mineralize them into CO₂ and water mdpi.com.

Ozonation for this compound Degradation

Ozonation is another powerful AOP used for the treatment of dye-laden wastewater. Ozone (O₃) is a strong oxidizing agent (oxidation potential of 2.07 V) that can degrade complex organic molecules mdpi.com. The degradation of dyes like this compound via ozonation can occur through two primary pathways:

Direct Oxidation: Molecular ozone directly attacks the chromophoric groups of the dye molecule, breaking the double bonds and causing rapid decolorization mdpi.comjuniperpublishers.com.

Indirect Oxidation: In aqueous solutions, particularly at higher pH values, ozone decomposes to form highly reactive and non-selective hydroxyl radicals (•OH), which have an even higher oxidation potential (2.8 V) mdpi.comjuniperpublishers.com. These radicals then attack the dye molecules, leading to their degradation.

Studies on Procion Blue, a type of reactive dye, have shown that ozonation is highly effective for color removal. The degradation rate increases with higher pH due to the enhanced formation of hydroxyl radicals ut.ac.irut.ac.ir. For instance, the highest removal of Procion Blue dye (87%) was observed at pH 12 ut.ac.irut.ac.ir. The efficiency of ozonation can be further improved by combining it with other processes, such as UV irradiation or the addition of hydrogen peroxide (H₂O₂), which promotes the generation of hydroxyl radicals ut.ac.ir. Ozonation is often used as a pre-treatment to enhance the biodegradability of textile effluents before they undergo biological treatment stages juniperpublishers.com.

Hybrid AOP Systems for Enhanced Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). Hybrid AOP systems, which combine two or more AOPs or an AOP with another treatment process, have been shown to enhance the degradation and mineralization of recalcitrant dyes like this compound. These systems often exhibit synergistic effects, leading to higher removal efficiencies and faster reaction rates than individual processes alone.

One such hybrid system involves the use of photocatalysis , specifically the TiO2/UV process. In a study on the photocatalytic degradation of this compound, the combination of UV irradiation with a nanotitania (TiO2) photocatalyst and hydrogen peroxide (H2O2) as an electron acceptor proved highly effective. tandfonline.comtandfonline.comnih.gov Optimal conditions for this process were identified, achieving a 95.22% decolorization efficiency. tandfonline.comtandfonline.comnih.gov Furthermore, this method resulted in significant mineralization, with a 92.52% reduction in Total Organic Carbon (TOC) and a 94.05% reduction in Chemical Oxygen Demand (COD). tandfonline.comtandfonline.comnih.gov The intensity of UV light was found to be the most influential parameter in this process. tandfonline.comtandfonline.com

Ultrasound-assisted electrocoagulation (USEC) is another hybrid AOP that has demonstrated efficacy in removing reactive dyes. For a similar dye, Reactive Blue 222, the USEC method significantly reduced the operation time compared to conventional electrocoagulation. tandfonline.com For a 50 ppm dye solution at pH 5.0 and a current density of 2 mA/cm², 74% color removal was achieved in just 4 minutes with USEC, compared to 58% with electrocoagulation alone. tandfonline.com Both processes eventually reached 99% removal efficiency within 15 minutes, highlighting the role of ultrasound in accelerating the initial degradation rate. tandfonline.com

Ozonation , often combined with other processes like UV irradiation or H2O2 addition, is a powerful AOP for dye degradation. For Procion Blue, a reactive dye, combining ozonation with 5 g/L of hydrogen peroxide increased the degradation to 92%, compared to 85% with ozonation alone for a 60 mg/L dye solution at an initial pH of 10. ut.ac.irut.ac.ir The degradation of reactive dyes by ozonation typically follows pseudo-first-order kinetics. ut.ac.irut.ac.ir The efficiency of ozonation is pH-dependent, with higher degradation rates observed at more alkaline pH values due to the enhanced formation of highly reactive hydroxyl radicals. ut.ac.irut.ac.ir

The Fenton and photo-Fenton processes are also effective hybrid AOPs for the degradation of reactive dyes. For Reactive Red 2, the photo-Fenton process demonstrated superior performance compared to the Fenton process. arpnjournals.orgresearchgate.net At an initial dye concentration of 150 ppm, the photo-Fenton process achieved 99.9% color degradation in just 10 minutes, along with a 95% COD reduction. arpnjournals.orgresearchgate.net In contrast, the Fenton process alone resulted in only 69% color degradation after 20 minutes. arpnjournals.orgresearchgate.net

Table 1: Comparison of Hybrid AOP Systems for Reactive Dye Remediation

| Hybrid AOP System | Target Dye | Key Findings | Removal Efficiency | Reference |

| TiO2/UV/H2O2 | This compound | UV light intensity is the most effective parameter. Significant mineralization achieved. | 95.22% decolorization | tandfonline.comtandfonline.comnih.gov |

| Ultrasound-assisted Electrocoagulation (USEC) | Reactive Blue 222 | Ultrasound significantly accelerates the initial rate of decolorization. | ~99% | tandfonline.com |

| Ozonation + H2O2 | Procion Blue | The combined process enhances degradation compared to ozonation alone. | 92% | ut.ac.irut.ac.ir |

| Photo-Fenton | Reactive Red 2 | Superior to the Fenton process in both speed and efficiency of degradation. | 99.9% | arpnjournals.orgresearchgate.net |

Biodegradation of this compound by Microbial Systems

Biodegradation offers an environmentally friendly and cost-effective alternative to physicochemical methods for the treatment of textile effluents containing this compound. This process utilizes the metabolic potential of microorganisms to break down the complex dye molecules into simpler, less toxic compounds.

Bacterial Decolorization and Degradation

Bacteria, in particular, have been extensively studied for their ability to decolorize and degrade azo dyes like this compound. The process typically involves the initial cleavage of the azo bond, which is responsible for the dye's color, followed by the degradation of the resulting aromatic amines.

Numerous bacterial strains have been isolated from contaminated sites and have demonstrated the ability to decolorize this compound and other similar reactive dyes. For instance, a novel bacterial strain, Kucoria marina CU2005, isolated from industrial wastewater sludge, was able to decolorize 82% of Reactive Blue 222 within 24 hours under optimized conditions. Another novel strain, Enterobacter CU2004, also isolated from industrial waste, showed a degradation percentage of over 90% for the same dye.

Bacterial consortia, which are mixed cultures of different bacterial species, often exhibit enhanced decolorization and degradation capabilities compared to individual strains. This is attributed to the synergistic metabolic activities of the different species, where the degradation products of one strain can be utilized by another, leading to a more complete breakdown of the dye molecule. A consortium of Proteus vulgaris and Micrococcus glutamicus showed markedly higher decolorization activity for various reactive dyes than the individual strains.

Table 2: Isolated Bacterial Strains for Reactive Dye Degradation

| Bacterial Strain/Consortium | Target Dye | Decolorization/Degradation Efficiency | Incubation Time | Reference |

| Kucoria marina CU2005 | Reactive Blue 222 | 82% | 24 hours | |

| Enterobacter CU2004 | Reactive Blue 222 | ≥90% | 24 hours | |

| Pseudomonas sp. BDS 2 | Reactive Blue 221 | 94.4% | 96 hours | |

| Alcaligenes sp. BDS 9 | Reactive Blue 221 | 88.5% | 112 hours | |

| Bacterial Consortium PMB11 | Navy Blue HE2R | 91% | 6 hours |

Role of Azoreductases in Azo Bond Cleavage

The initial and rate-limiting step in the bacterial degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). This reaction is catalyzed by enzymes called azoreductases. These enzymes are typically flavin-dependent and utilize electron donors such as NADH or NADPH to transfer electrons to the azo bond, leading to its cleavage and the formation of colorless aromatic amines.

Azoreductases can function under both anaerobic and aerobic conditions, although the reductive cleavage is generally more efficient under anaerobic or microaerophilic conditions. The expression and activity of azoreductases can be induced in the presence of azo dyes, suggesting an adaptive response by the bacteria to these pollutants.

Following the initial azo bond cleavage, the resulting aromatic amines are further degraded through various metabolic pathways. The identification of these intermediates is crucial for understanding the complete degradation pathway and for assessing the potential toxicity of the breakdown products.

Analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed to identify the metabolic intermediates. Studies on the degradation of Reactive Blue 222 by Kucoria marina CU2005 and Enterobacter CU2004 confirmed the breakdown of the dye and the generation of aromatic amine intermediates. Similarly, the degradation of Navy Blue HE2R by a bacterial consortium was confirmed by the appearance of new peaks in HPLC analysis, indicating the formation of different metabolites. The complete mineralization of the dye results in the formation of simpler inorganic compounds like CO2, H2O, and NH3.

The efficiency of bacterial decolorization and degradation of this compound is significantly influenced by various physiological parameters. Optimization of these parameters is essential to achieve maximum removal efficiency.

pH: The pH of the culture medium affects the physiological performance of the microbial cells and the activity of the enzymes involved in dye degradation. For instance, Kucoria marina CU2005 showed optimal decolorization of Reactive Blue 222 at a pH of 7. For Enterobacter CU2004, the optimal pH was found to be 8.

Temperature: Temperature influences microbial growth and enzyme kinetics. The optimal temperature for the decolorization of Reactive Blue 222 by Kucoria marina CU2005 was 35°C. For Enterobacter CU2004, the optimal temperature range was 30-37°C.